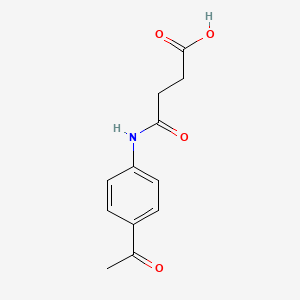

4-(4-Acetylanilino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Acetylanilino)-4-oxobutanoic acid is a chemical compound with the molecular formula C12H13NO4.

Méthodes De Préparation

The synthesis of 4-(4-Acetylanilino)-4-oxobutanoic acid typically involves the reaction of 4-acetylaniline with succinic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as pyridine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Analyse Des Réactions Chimiques

4-(4-Acetylanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the acetyl group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

4-(4-Acetylanilino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(4-Acetylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate specific cellular processes .

Comparaison Avec Des Composés Similaires

4-(4-Acetylanilino)-4-oxobutanoic acid can be compared with other similar compounds, such as:

4-(4-Acetylanilino)-4-oxo-2-butenoic acid: This compound has a similar structure but differs in the position of the double bond.

N-(4-acetylphenyl)-2-chloroacetamide: This compound has a similar acetylphenyl group but contains a chloroacetamide moiety instead of the oxobutanoic acid group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Activité Biologique

4-(4-Acetylanilino)-4-oxobutanoic acid, also known by its CAS number 62134-55-8, is an organic compound with the molecular formula C10H11NO3 and a molecular weight of approximately 193.204 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The synthesis of this compound typically involves a reaction between 4-acetylaniline and succinic anhydride in the presence of solvents like dimethylformamide (DMF) and catalysts such as pyridine. The reaction proceeds via a nucleophilic acyl substitution mechanism, often requiring heat to facilitate the process. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity.

The biological activity of this compound is attributed to its interaction with various biological molecules, potentially modulating cellular processes. While specific pathways remain under investigation, it is believed that this compound may interact with enzymes and receptors that influence biochemical activities within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Some studies have indicated that derivatives of this compound may inhibit cancer cell proliferation, although more research is needed to establish its efficacy.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Research : In vivo experiments were conducted using animal models to assess the anti-inflammatory effects of this compound. The results demonstrated a reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) following treatment with this compound, suggesting its potential utility in managing inflammatory conditions .

- Anticancer Activity : A study focusing on the anticancer properties of related compounds found that they could induce apoptosis in cancer cell lines. This suggests that this compound may also share similar properties, warranting further investigation into its mechanisms against cancer cells .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-(4-acetylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGOIZJQTLJRAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342002 |

Source

|

| Record name | 4-(4-Acetylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62134-55-8 |

Source

|

| Record name | 4-(4-Acetylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.